Semapimod (tetrahydrochloride)

描述

准备方法

合成路线和反应条件: 放线菌素D通常从链霉菌属的发酵液中分离出来。生产过程涉及在特定条件下培养细菌,以优化化合物的产量。 发酵过程在含有葡萄糖、蛋白胨和酵母提取物的培养基中进行,pH值维持在7.0左右 . 然后用有机溶剂提取化合物,并通过色谱技术进行纯化 .

工业生产方法: 放线菌素D的工业生产涉及使用生物反应器进行大规模发酵。发酵条件经过精心控制,以最大限度地提高产量。发酵后,将发酵液进行提取和纯化处理,以获得高纯度的放线菌素D。 然后将纯化的化合物冷冻干燥并在特定条件下储存,以保持其稳定性 .

化学反应分析

反应类型: 放线菌素D经历各种化学反应,包括:

氧化: 放线菌素D可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。

还原: 还原反应可以改变放线菌素D的生色团结构,影响其与DNA的结合亲和力。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代剂: 各种烷基化剂,卤素.

科学研究应用

Inflammatory Disorders

Semapimod has been extensively studied for its application in various inflammatory conditions:

Mechanistic Studies

Research has elucidated the specific cellular mechanisms through which Semapimod operates:

- Inhibition of TLR Signaling : Studies reveal that Semapimod desensitizes cells to lipopolysaccharides (LPS) and blocks the recruitment of MyD88, an adapter protein critical for TLR signaling activation .

- Targeting gp96 : Semapimod interacts with gp96, a chaperone protein essential for TLR biogenesis, leading to impaired TLR function and reduced inflammatory responses .

Other Potential Applications

Emerging research suggests that Semapimod may have broader implications in treating other conditions characterized by chronic inflammation:

- Malaria : Exhibited potential benefits in controlling inflammatory responses associated with malaria infections .

- Pancreatitis : Shown to reduce inflammation in experimental pancreatitis models .

- Cancer Therapy : Investigated as an adjunct therapy to enhance anti-tumor immunity through modulation of inflammatory pathways .

Case Study 1: Systemic Lupus Erythematosus

In a controlled study using murine models of SLE, administration of Semapimod resulted in significant reductions in renal inflammation markers and blood pressure levels. The study highlighted the compound's ability to modulate immune responses effectively.

Case Study 2: Crohn's Disease

Despite the discontinuation of clinical trials for Crohn's disease treatment, earlier phases indicated promising results regarding symptom management and inflammation reduction. Further studies are warranted to explore long-term outcomes.

作用机制

放线菌素D通过结合到转录起始复合体中的DNA发挥作用。 它插入DNA的鸟嘌呤-胞嘧啶碱基对之间,形成一个稳定的复合体,阻止RNA聚合酶延伸RNA链 . 这种对RNA合成的抑制导致蛋白质合成减少,最终导致细胞死亡。 放线菌素D的主要分子靶标是DNA和RNA聚合酶 .

类似化合物:

- 放线菌素X1

- 放线菌素X2

- 放线菌素X0β

- 棘霉素

比较: 放线菌素D在其类似物中是独一无二的,因为它对DNA具有特异性结合亲和力,并且能够强烈抑制RNA合成。 虽然其他放线菌素,如放线菌素X1和X2,也表现出DNA结合特性,但放线菌素D在形成稳定的DNA复合体和抑制转录方面特别有效 . 棘霉素,另一种类似化合物,也与DNA结合,但其作用机制不同,主要针对缺氧诱导因子-1(HIF-1)通路 .

放线菌素D独特的结构和强效的细胞毒性作用使其在研究和临床环境中都成为一种有价值的化合物。

相似化合物的比较

- Actinomycin X1

- Actinomycin X2

- Actinomycin X0β

- Echinomycin

Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .

Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.

生物活性

Semapimod, also known as CNI-1493, is a synthetic guanylhydrazone compound that has garnered attention for its anti-inflammatory and immunomodulatory properties. This article delves into the biological activity of Semapimod tetrahydrochloride, focusing on its mechanisms of action, effects on various inflammatory pathways, and potential therapeutic applications.

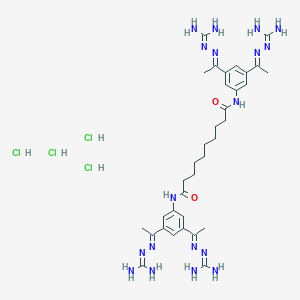

- Molecular Formula : C₃₄H₅₆Cl₄N₁₈O₂

- Molecular Weight : 890.74 g/mol

- CAS Number : 164301-51-3

- Boiling Point : 1025.8ºC at 760 mmHg

- Flash Point : 574.2ºC

Semapimod primarily acts as an inhibitor of proinflammatory cytokine production. It has been shown to inhibit the production of key cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in mediating inflammatory responses.

- Toll-like Receptor (TLR) Signaling Inhibition :

- MAPK Pathway Modulation :

- Nitric Oxide Production :

In Vitro Studies

In vitro experiments have demonstrated that Semapimod effectively reduces inflammatory responses in various cell types:

- In rat IEC-6 intestinal epithelial cells, it inhibited activation of NF-kB and COX-2 induced by TLR ligands but not by IL-1β or other stressors .

- The compound has been shown to suppress the degradation of IκBα induced by LPS at lower concentrations but is less effective at higher concentrations .

In Vivo Studies

In preclinical animal models, Semapimod has displayed promising results:

- Endothelial Dysfunction : In Obese Zucker rats, administration of Semapimod (5 mg/kg) for two weeks improved endothelium-dependent vasorelaxation and restored Akt phosphorylation and cGMP production .

- Cytokine Storm Suppression : In studies involving interleukin-2 (IL-2), Semapimod was able to suppress cytokine storm without diminishing the anticancer efficacy of IL-2, allowing for higher therapeutic doses .

Clinical Applications and Case Studies

Semapimod's potential therapeutic applications span several inflammatory and autoimmune disorders:

- Crohn's Disease : In a preliminary clinical trial involving patients with moderate to severe Crohn's disease, Semapimod demonstrated positive clinical changes including endoscopic improvement and healing of fistulae without significant adverse effects .

- Post-Endoscopic Retrograde Cholangiopancreatography (ERCP) Pancreatitis : A small clinical trial indicated a reduction in hyperamylasemia levels post-procedure, although significant suppression was not observed .

Summary of Findings

| Study Type | Model/Condition | Dosage/Administration | Key Findings |

|---|---|---|---|

| In Vitro | Rat IEC-6 cells | N/A | Inhibition of TLR4 signaling |

| In Vivo | Obese Zucker rats | 5 mg/kg i.p., daily for 2 weeks | Improved endothelial function |

| Clinical Trial | Crohn's Disease | IV administration | Endoscopic improvement noted |

| Clinical Trial | Post-ERCP pancreatitis | IV administration | Reduced incidence of hyperamylasemia |

属性

CAS 编号 |

164301-51-3 |

|---|---|

分子式 |

C34H56Cl4N18O2 |

分子量 |

890.7 g/mol |

IUPAC 名称 |

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |

InChI 键 |

MAHASPGBAIQZLY-MTJUHGJCSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

手性 SMILES |

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |

规范 SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

同义词 |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。